molecular formula C16H8BrClF2N2O B11510068 N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide

N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide

Cat. No.: B11510068
M. Wt: 397.60 g/mol
InChI Key: RXZHNUJTXTZRME-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with bromine at the 5-position and an amide linkage to a benzamide moiety that is further substituted with chlorine and fluorine atoms. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by amide coupling with 2-chloro-4,5-difluorobenzoyl chloride. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the amide linkage, converting it to an amine.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of halogen atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • N-(5-bromoquinolin-8-yl)acetamide
  • N-(5-bromoquinolin-8-yl)-2-chlorobenzamide
  • N-(5-bromoquinolin-8-yl)-4,5-difluorobenzamide

Comparison: N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide moiety. This structural feature enhances its chemical reactivity and biological activity compared to similar compounds that lack these substituents. The combination of halogen atoms also improves the compound’s stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C16H8BrClF2N2O

Molecular Weight

397.60 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C16H8BrClF2N2O/c17-10-3-4-14(15-8(10)2-1-5-21-15)22-16(23)9-6-12(19)13(20)7-11(9)18/h1-7H,(H,22,23)

InChI Key

RXZHNUJTXTZRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=C(C=C3Cl)F)F)Br

Origin of Product

United States

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